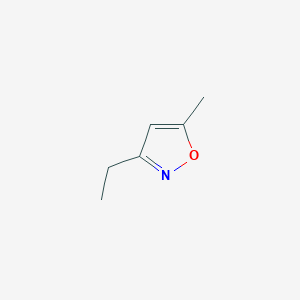

3-Ethyl-5-methylisoxazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C6H9NO |

|---|---|

Molekulargewicht |

111.14 g/mol |

IUPAC-Name |

3-ethyl-5-methyl-1,2-oxazole |

InChI |

InChI=1S/C6H9NO/c1-3-6-4-5(2)8-7-6/h4H,3H2,1-2H3 |

InChI-Schlüssel |

LBETWQFXCZVMFP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NOC(=C1)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 3 Ethyl 5 Methylisoxazole and Its Derivatives

Classical and Contemporary Approaches to Isoxazole (B147169) Ring Formation

The construction of the isoxazole nucleus is predominantly achieved through two powerful strategies: 1,3-dipolar cycloaddition reactions and the cyclization of appropriately designed acyclic precursors. researchgate.net These methods offer a high degree of control over the substitution pattern of the resulting isoxazole ring.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a versatile and widely employed method for synthesizing five-membered heterocycles, including isoxazoles. wikipedia.org This reaction involves the concert or stepwise union of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.org

A prominent application of 1,3-dipolar cycloaddition in isoxazole synthesis is the reaction of nitrile oxides with alkynes. researchgate.net This reaction provides a direct route to the aromatic isoxazole ring system. The reaction with alkenes, on the other hand, yields isoxazolines, which can be subsequently oxidized to isoxazoles if desired. researchgate.net The in situ generation of the often unstable nitrile oxide is a common tactic, with various precursors and methods developed for this purpose. mdpi.com

For instance, the reaction of a nitrile oxide with a terminal alkyne is a standard route to 3,5-disubstituted isoxazoles. nih.gov Similarly, the cycloaddition of nitrile oxides to alkenes is a key step in the synthesis of various biologically active molecules. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Nitrile Oxide | Alkyne | Isoxazole | researchgate.net |

| Nitrile Oxide | Alkene | Isoxazoline (B3343090) | wikipedia.orgresearchgate.net |

The regioselectivity of nitrile oxide cycloadditions is a critical aspect, determining the substitution pattern of the resulting isoxazole. Both electronic and steric factors of the reactants play a significant role in directing the orientation of the cycloaddition. mdpi.comnih.gov Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome. mdpi.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide (or vice versa) dictates the favored regioisomer. mdpi.comtandfonline.com

Stereocontrol is also a crucial consideration, particularly when chiral centers are present in the reactants. The cycloaddition can proceed with a high degree of diastereoselectivity, influenced by the stereochemistry of the starting materials. nih.gov For example, the cycloaddition of nitrile oxides to alkenes bearing an allylic oxygen substituent has been shown to exhibit an "anti-directing effect," influencing the stereochemical course of the reaction. nih.gov Metal coordination can also be employed to achieve high levels of regio- and stereocontrol in these cycloadditions. acs.org

Key Factors Influencing Regio- and Stereoselectivity:

Frontier Molecular Orbital (FMO) Interactions: The relative energies and coefficients of the HOMO and LUMO of the nitrile oxide and the dipolarophile. mdpi.com

Steric Effects: The size and spatial arrangement of substituents on both reactants. mdpi.comnih.gov

Allylic Strain and Torsional Effects: In reactions involving allylic systems.

Metal Coordination: The use of Lewis acids or other metal catalysts can pre-organize the reactants, leading to enhanced selectivity. acs.org

The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive study. While often described as a concerted pericyclic reaction, evidence also exists for stepwise pathways involving diradical or zwitterionic intermediates, particularly in certain systems. wikipedia.orgmdpi.com The exact mechanism can be influenced by the nature of the dipole, the dipolarophile, and the reaction conditions. Computational studies have been instrumental in elucidating the transition states and intermediates involved in these reactions. organic-chemistry.org

Under thermal conditions, the reaction is generally considered a concerted [π4s + π2s] cycloaddition, where the HOMO of the 1,3-dipole interacts with the LUMO of the dipolarophile in a suprafacial manner. tandfonline.com

Primary nitro compounds are valuable and readily available precursors for the in situ generation of nitrile oxides. oup.com Dehydration of a primary nitro compound, often facilitated by a dehydrating agent or a catalyst, yields the corresponding nitrile oxide, which can then be trapped by a dipolarophile in the same reaction vessel. oup.comorgsyn.org This one-pot approach avoids the isolation of the potentially hazardous nitrile oxide.

A common method involves the use of reagents like phosphorus oxychloride or p-toluenesulfonic acid to effect the dehydration. oup.comorgsyn.org For example, the reaction of 1-nitropropane (B105015) with an enamino ester in the presence of phosphorus oxychloride and triethylamine (B128534) provides a direct route to ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. orgsyn.org This method is quite general and allows for the synthesis of a wide range of 3,5-disubstituted-4-isoxazolecarboxylic esters. orgsyn.org

| Nitro Compound | Dehydrating Agent | Resulting Nitrile Oxide | Reference |

| 1-Nitropropane | Phosphorus oxychloride | Propanenitrile oxide | orgsyn.org |

| Primary Nitroalkane | p-Toluenesulfonic acid | Alkyl/Aryl Nitrile Oxide | oup.com |

Nitrile Oxide Cycloadditions with Alkynes and Alkenes

Cyclization of Appropriate Precursors

An alternative and powerful strategy for isoxazole synthesis involves the cyclization of functionalized acyclic precursors. researchgate.netbohrium.com This approach often involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632) or its derivatives. researchgate.netsciforum.net

The reaction of a 1,3-diketone with hydroxylamine hydrochloride is a classic method for the formation of isoxazoles. researchgate.net The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to afford the isoxazole ring. researchgate.net This method is particularly useful for the synthesis of 3,5-disubstituted isoxazoles.

Another important cyclization route is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. researchgate.netnih.gov This reaction, often induced by an electrophilic halogen source like iodine monochloride (ICl), provides a highly efficient pathway to 3,4,5-trisubstituted isoxazoles. nih.gov This methodology is tolerant of a wide variety of functional groups and can be scaled up for larger preparations. nih.gov

Furthermore, the cyclization of oxoesters with hydroxylamine can lead to isoxazol-5(4H)-one derivatives, which are versatile intermediates for further functionalization. mdpi.com

Hydroxylamine Reactions with β-Diketones and Related Compounds

A foundational and widely employed method for the synthesis of isoxazoles involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydroxylamine. rsc.orgnanobioletters.com The regioselectivity of this reaction, which determines the substitution pattern on the resulting isoxazole ring, is influenced by the nature of the substituents on the β-diketone. rsc.org

For the synthesis of 3-Ethyl-5-methylisoxazole, the precursor would be a β-diketone which, upon reaction with hydroxylamine, yields the desired product. Specifically, the reaction of substituted dibenzoylmethanes with hydroxylamine hydrochloride can lead to the formation of 3-aryl-5-phenylisoxazoles and/or 5-aryl-3-phenylisoxazoles. rsc.org The reaction conditions, such as the solvent and the presence of a base or acid, can also play a crucial role in directing the outcome of the cyclization. rsc.org

Furthermore, the use of β-enamino diketones as precursors offers another avenue for the regioselective synthesis of polysubstituted isoxazoles. rsc.orgresearchgate.net By reacting β-enamino diketones with hydroxylamine hydrochloride, trisubstituted trifluoromethyl isoxazoles have been successfully furnished. researchgate.net The reaction of diaryl-1,3-diketones with hydroxylamine hydrochloride on a solid support like silica (B1680970) gel, particularly under microwave irradiation, provides an efficient and solvent-free method for generating 3,5-disubstituted isoxazoles. rasayanjournal.co.in This method often results in a single product isomer as observed by thin-layer chromatography, although mass spectrometry may reveal the presence of structural isomers. rasayanjournal.co.in

| Precursor | Reagent | Product | Key Features |

| β-Diketones | Hydroxylamine hydrochloride | 3,5-disubstituted isoxazoles | Regioselectivity depends on diketone substituents. rsc.org |

| Diaryl 1,3-diketones | Hydroxylamine hydrochloride | Diaryl-substituted isoxazoles | Can be performed on silica gel under microwave irradiation. rasayanjournal.co.in |

| β-Enamino diketones | Hydroxylamine hydrochloride | Polysubstituted isoxazoles | Allows for regiochemical control. rsc.orgresearchgate.net |

| Trichloromethyl-β-diketones | Hydroxylamine hydrochloride | Trichloromethyl-substituted isoxazoles | Leads to various isoxazole derivatives. cdnsciencepub.com |

Base-Catalyzed Cyclizations

Base-catalyzed cyclization reactions are a cornerstone in the synthesis of isoxazole derivatives, often facilitating the key ring-forming step. Various bases, both organic and inorganic, have been employed to promote the intramolecular cyclization of intermediates derived from the reaction of 1,3-dicarbonyl compounds with hydroxylamine. For instance, the cyclization of oximes derived from enamines has been shown to proceed in the presence of a base like potassium carbonate to yield functionalized pyridines, indicating a base-promoted rearrangement following an initial cyclization. beilstein-journals.org

The synthesis of 3,5-disubstituted isoxazoles from diaryl-l,3-diketones and hydroxylamine hydrochloride can be achieved by refluxing in pyridine (B92270), which acts as both a solvent and a base. rasayanjournal.co.in This classical approach, however, often requires long reaction times. rasayanjournal.co.in More contemporary methods utilize catalytic amounts of a base to improve efficiency.

Advanced Synthetic Route Design for Substituted Isoxazoles

Modern organic synthesis has seen a shift towards more efficient and sustainable methodologies. The design of advanced synthetic routes for substituted isoxazoles, including this compound, increasingly incorporates multi-component reactions and metal-catalyzed pathways to enhance molecular diversity and complexity in a single step.

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a one-pot process. scielo.brbohrium.com This approach offers significant advantages in terms of efficiency, atom economy, and procedural simplicity. scielo.br Several MCRs have been developed for the synthesis of isoxazole derivatives, often involving the reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. bohrium.comnih.govresearchgate.net

Passerini and Ugi-Type Reactions with Isoxazole Precursors

Isocyanide-based multi-component reactions, such as the Passerini and Ugi reactions, are highly versatile for creating molecular diversity. nih.govcsic.es The Passerini reaction, a three-component reaction, typically involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy carboxamide. nih.gov The Ugi reaction, a four-component reaction, combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov

While direct synthesis of this compound via these reactions is not typical, isoxazole-containing precursors can be incorporated as one of the components. For example, an isoxazole-containing aldehyde or amine could be used in a Ugi reaction to generate complex molecules bearing the isoxazole scaffold. researchgate.net The combination of Ugi or Passerini reactions with subsequent intramolecular cyclizations can also lead to the formation of fused heterocyclic systems containing an isoxazole ring. researchgate.net

| MCR Type | Components | Product Type | Relevance to Isoxazoles |

| Passerini | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxy carboxamide | Can incorporate isoxazole-containing starting materials. nih.govresearchgate.net |

| Ugi | Isocyanide, Carbonyl, Amine, Carboxylic Acid | Bis-amide | Can incorporate isoxazole-containing starting materials. nih.govresearchgate.net |

| Ugi/INOC | Ugi reaction followed by Intramolecular Nitrile Oxide Cycloaddition | Fused isoxazoles and isoxazolines | Provides access to unique heterocyclic ring systems. researchgate.net |

Three-Component Hetero-cyclizations Involving Aminoisoxazoles

Three-component reactions involving an amino-isoxazole, an aldehyde, and a 1,3-dicarbonyl compound are a direct and efficient method for constructing fused isoxazole systems, such as isoxazolo[5,4-b]pyridines. researchgate.netresearchgate.net For instance, the reaction of 5-amino-3-methylisoxazole, a salicylaldehyde, and an N-aryl-3-oxobutanamide can be directed to form different heterocyclic products depending on the reaction conditions. researchgate.netbeilstein-journals.org

Microwave irradiation has been shown to be an effective technique for promoting these condensations, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The choice of catalyst, such as ytterbium triflate, can also influence the reaction pathway and selectivity. beilstein-journals.org These methodologies provide a versatile platform for the synthesis of a diverse library of isoxazole-containing heterocyclic compounds. semanticscholar.org

Metal-Catalyzed and Metal-Free Synthetic Pathways

Both metal-catalyzed and metal-free synthetic strategies have been extensively developed for the construction of the isoxazole ring. bohrium.comrsc.orgresearchgate.net

Metal-Catalyzed Pathways: Transition metals, particularly palladium, gold, iron, and copper, have been widely used to catalyze the synthesis of isoxazoles. bohrium.com These metals can facilitate various transformations, including C-H functionalization, cycloisomerizations, and cascade reactions of alkynes. bohrium.comnih.gov For example, palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides provides a route to functionalized isoxazoles. organic-chemistry.org Gold-catalyzed cycloisomerization of α,β-acetylenic oximes is another effective method for preparing substituted isoxazoles. organic-chemistry.org

Metal-Free Pathways: While metal catalysts are efficient, concerns about their cost, toxicity, and removal from the final product have driven the development of metal-free alternatives. rsc.orgresearchgate.net These methods often rely on the use of organocatalysts or proceed through thermal or microwave-assisted conditions. nih.gov A common metal-free approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. researchgate.netnih.gov Other metal-free methods include the functionalization of ketones with reagents like tert-butyl nitrite (B80452) followed by cycloaddition. organic-chemistry.org

Enantioselective Synthesis of Chiral Isoxazole Derivatives

The generation of isoxazole derivatives with specific stereochemistry is a significant challenge that is addressed through enantioselective synthesis. This approach is crucial when developing molecules for biological systems where stereoisomers can exhibit vastly different activities. Key strategies involve the use of chiral auxiliaries, catalysts, and the induction of asymmetry in ring-forming reactions.

Chiral Auxiliaries and Catalysts in Isoxazole Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed for potential reuse. wikipedia.org In isoxazole synthesis, auxiliaries such as Evans' oxazolidinones can be employed to control the stereochemistry of substituents attached to the isoxazole ring. wikipedia.org

More commonly, enantioselectivity is achieved through chiral catalysis, where a small amount of a chiral catalyst creates a chiral environment for the reaction. This method is often more efficient and atom-economical. Various metal-based and organic catalysts have been developed for the asymmetric synthesis of isoxazoles and their precursors. For instance, rhodium-catalyzed [3+2]-cycloaddition reactions can produce 2,5-dihydroisoxazoles with high levels of asymmetric induction. nih.gov Similarly, chiral N,N'-dioxide-nickel(II) complexes have been successfully used to catalyze the 1,3-dipolar cycloaddition of nitrile oxides, yielding spiro-isoxazoline-oxindole derivatives with excellent enantioselectivities (up to 99% ee). acs.org Organocatalysis, using molecules like squaramides, has also emerged as a powerful tool for catalyzing asymmetric domino reactions to construct complex isoxazole-containing spirocyclic systems. rsc.org

Table 1: Examples of Chiral Catalysts in Asymmetric Isoxazole Synthesis

| Catalyst Type | Reaction | Products | Enantioselectivity (ee) |

|---|---|---|---|

| Rhodium(II) complex | [3+2]-Cycloaddition of vinyldiazoacetates and nitrones | 2,5-Dihydroisoxazoles | High |

| N,N'-Dioxide-Nickel(II) | 1,3-Dipolar cycloaddition of nitrile oxides | Spiro-isoxazoline-oxindoles | Up to 99% |

| Squaramide | Domino Michael/Mannich [3+2] cycloaddition | Isoxazole-containing dispirooxindoles | Up to 96% |

This table provides an overview of different catalytic systems and their effectiveness in inducing chirality in reactions forming isoxazole-related structures. nih.govacs.orgrsc.orgnih.gov

Asymmetric Induction in Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile (such as an alkene or alkyne) is the most fundamental method for constructing the isoxazole ring. nih.govnih.gov Inducing asymmetry in this step is a primary strategy for producing chiral isoxazoles. The regioselectivity and stereoselectivity of this reaction are influenced by steric and electronic factors of the reactants. unifi.it

Asymmetric induction is achieved by creating a diastereofacial bias in the approach of the reactants. This can be accomplished by:

Substrate Control: Attaching a chiral auxiliary to the dipolarophile.

Catalyst Control: Using a chiral Lewis acid or organocatalyst to coordinate with one of the reactants, thereby directing the incoming dipole from a specific face. acs.orgresearchwithrutgers.com

For example, the reaction of nitrile oxides with α,β-unsaturated amides can be mediated by chiral ligands to produce isoxazolecarboxamides with excellent enantioselectivity. scielo.org.mx The choice of catalyst is critical; palladium complexes with chiral phosphoramidite (B1245037) ligands have been used in allylic cycloadditions to create isoxazoline N-oxides asymmetrically. researchgate.net These methods allow for precise control over the formation of stereocenters at the C-4 and C-5 positions of the resulting isoxazoline, which can then be oxidized to the corresponding isoxazole.

Derivatization Strategies for Preformed Isoxazole Rings

Once the isoxazole core, such as this compound, is formed, its chemical properties can be fine-tuned through various derivatization strategies. These modifications are essential for creating analogues with diverse structures and properties.

Functionalization of Specific Ring Positions (e.g., C-3, C-4, C-5)

The isoxazole ring can be labile, particularly under basic conditions, which makes direct functionalization a valuable but sometimes challenging endeavor. rsc.org Modern synthetic methods, such as transition metal-catalyzed C-H activation and cross-coupling reactions, have become powerful tools for selectively modifying the C-3, C-4, and C-5 positions. rsc.orgbohrium.com

C-3 and C-5 Functionalization: The substituents at the C-3 and C-5 positions are typically introduced during the initial ring synthesis (e.g., from the choice of alkyne and nitrile oxide precursor). nih.gov However, post-synthesis modification is also possible. For example, lateral metalation of a C-5 methyl group (as in this compound) using a strong base like n-butyllithium creates a nucleophilic site that can react with various electrophiles, allowing for the introduction of new functional groups at the methylene (B1212753) carbon adjacent to the ring. nih.gov

C-4 Functionalization: The C-4 position is often targeted for functionalization via C-H activation. rsc.org A notable example is direct fluorination. 3,5-disubstituted isoxazoles can be fluorinated at the C-4 position using electrophilic fluorinating agents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI). rsc.orgacademie-sciences.fracademie-sciences.fr This late-stage fluorination is a valuable strategy for synthesizing bioactive molecules. academie-sciences.fracademie-sciences.fr

Table 2: Selected Methods for Functionalizing the Isoxazole Ring

| Position | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| C-4 | Direct Fluorination | N-Fluorobenzenesulfonimide (NFSI) | 4-Fluoro-3,5-disubstituted isoxazoles |

| C-5 | C-H Arylation | Aryl iodides, Pd catalyst | 3,4,5-Trisubstituted isoxazoles |

This table summarizes key reactions for modifying specific positions on a pre-existing isoxazole ring. rsc.orgnih.govacademie-sciences.fracademie-sciences.fr

Ester Hydrolysis and Carboxylic Acid Functionalization

Isoxazole derivatives bearing ester groups, such as ethyl this compound-4-carboxylate, are common synthetic intermediates. sigmaaldrich.com The hydrolysis of the ester to a carboxylic acid provides a versatile functional handle for further modifications, such as amide bond formation. kuey.net

The hydrolysis reaction, which involves splitting the ester with water, can be catalyzed by either an acid or a base. lumenlearning.com

Acid-catalyzed hydrolysis is the reverse of esterification and is a reversible process. lumenlearning.com

Base-catalyzed hydrolysis (saponification) is irreversible and yields an alcohol and a carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. lumenlearning.com

Care must be taken during hydrolysis, as the isoxazole ring itself can be sensitive to the reaction conditions, particularly strong bases which can cause ring cleavage. rsc.orgresearchgate.net Reagents like lithium hydroxide (B78521) (LiOH) in a mixture of THF and water are commonly used. researchgate.net If standard methods prove difficult, alternative reagents like trimethyltin (B158744) hydroxide (TMSOK) may be attempted. researchgate.net The resulting isoxazole carboxylic acids are valuable building blocks for introducing carboxamide or other functionalities. kuey.netarkat-usa.orgacs.org For instance, 5-amino-3-methylisoxazole-4-carboxylic acid has been synthesized by the hydrolysis of its corresponding ethyl ester and used as a novel amino acid in peptide synthesis. mdpi.com

Introduction of Diverse Substituents for Structural Diversification

The ability to introduce a wide range of substituents onto the isoxazole scaffold is key to creating chemical libraries for screening and structure-activity relationship (SAR) studies. nih.gov Diversification strategies often leverage the functional handles introduced in earlier steps.

Halogenated isoxazoles, for example, are particularly useful intermediates. A bromine or iodine atom introduced at the C-4 or C-5 position can serve as a site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide array of aryl, heteroaryl, or alkyl groups. nih.govrsc.org

Similarly, an isoxazole carboxylic acid, obtained via ester hydrolysis, can be coupled with a diverse range of amines to produce a library of amides using standard peptide coupling reagents. kuey.net Solid-phase synthesis has also been employed to efficiently generate structurally diverse isoxazoles by anchoring a reactant to a resin and performing cycloaddition reactions with a variety of partners. nanobioletters.com This approach facilitates the rapid creation of many different derivatives for further study. nih.govnanobioletters.com

Chemical Reactivity and Transformation Mechanisms of 3 Ethyl 5 Methylisoxazole

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Ring

The isoxazole ring can undergo both electrophilic and nucleophilic substitution reactions, although it is generally less reactive than other five-membered heterocycles like pyrrole (B145914) or furan. The positions of the substituents significantly direct the outcome of these reactions.

For 3,5-disubstituted isoxazoles such as 3-Ethyl-5-methylisoxazole, electrophilic substitution is known to occur preferentially at the C4 position. reddit.com This regioselectivity is attributed to the electronic distribution within the isoxazole ring, where the C4 position is the most electron-rich and thus most susceptible to attack by electrophiles. The stability of the intermediate carbocation formed during the substitution process also favors attack at this position.

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is less common and typically requires the presence of a strong electron-withdrawing group to activate the ring. For instance, studies on 5-nitroisoxazoles have demonstrated that the nitro group can be displaced by various nucleophiles. rsc.org In the case of this compound, which lacks a strong activating group, direct nucleophilic substitution on the ring is generally not favored. However, the introduction of an electron-withdrawing group at the C4 position can facilitate nucleophilic attack at the C5 position. scienceopen.com

Table 1: Regioselectivity in Substitution Reactions of 3,5-Disubstituted Isoxazoles

| Reaction Type | Preferred Position of Attack | Influencing Factors |

| Electrophilic Substitution | C4 | Electron density of the ring |

| Nucleophilic Substitution | C5 (with activating group) | Presence of electron-withdrawing groups |

Reductive Transformations of the Isoxazole Ring

The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under reductive conditions. This property is often exploited in synthetic chemistry to generate various functional groups.

Catalytic hydrogenolysis is a common method for the reductive cleavage of the N-O bond in isoxazoles. This process is typically carried out using catalysts such as palladium on carbon (Pd/C) or Raney nickel. The hydrogenolysis of 3,5-disubstituted isoxazoles results in the scission of the N-O bond, leading to the formation of β-amino enones.

The reductive ring opening of isoxazoles is a well-established method for the synthesis of β-enaminones. A variety of reducing agents can be employed for this transformation. For example, the reaction of isoxazoles with molybdenum hexacarbonyl [Mo(CO)6] and water also yields β-aminoenones through the reductive cleavage of the N-O bond. This transformation highlights the utility of isoxazoles as precursors to acyclic compounds with valuable functionalities.

Table 2: Common Reagents for Reductive Ring Opening of Isoxazoles

| Reagent/Catalyst | Product Type |

| H₂/Pd-C | β-Amino enone |

| H₂/Raney Ni | β-Amino enone |

| Mo(CO)₆, H₂O | β-Amino enone |

Oxidative Pathways of Isoxazole Derivatives

The isoxazole ring is generally stable towards many oxidizing agents. However, under certain conditions, oxidative degradation can occur. For instance, treatment of some arylfuro-1,2-oxazoles with potassium permanganate (B83412) has been shown to result in oxidative degradation to yield arylnitriles. researchgate.net The specific oxidative pathways for this compound are not extensively detailed in the literature, but strong oxidizing conditions would likely lead to the breakdown of the heterocyclic ring. The oxidation of isoxazolines, which are partially saturated analogs of isoxazoles, with peracids has been reported as a method to prepare α,β-unsaturated carbonyl compounds. acs.orgacs.org

Ring-Opening and Rearrangement Mechanisms

The isoxazole ring can undergo various ring-opening and rearrangement reactions, often promoted by heat, light, or chemical reagents.

One notable photochemical reaction is the rearrangement of isoxazoles to oxazoles. acs.orgnih.gov Upon UV irradiation, the weak N-O bond of the isoxazole ring can undergo homolytic cleavage, leading to the formation of an acyl azirine intermediate. wikipedia.org This intermediate can then rearrange to the more stable oxazole (B20620) ring. wikipedia.org

Base-promoted rearrangements are also known for certain isoxazole derivatives. The Boulton-Katritzky rearrangement is a thermal or base-catalyzed reaction of 3-aminoisoxazole (B106053) derivatives that leads to the formation of a new heterocyclic system. beilstein-journals.orgrsc.orgbeilstein-journals.orgnih.gov This type of rearrangement involves a series of bond-breaking and bond-forming steps, ultimately resulting in a ring transformation.

Furthermore, deprotonation at the C3 position of an isoxazole ring can induce ring-opening. This process is facilitated by the increased acidity of the C3 proton in some isoxazole derivatives and results in the cleavage of the N-O bond. nsf.gov

Table 3: Summary of Ring-Opening and Rearrangement Reactions of Isoxazoles

| Reaction Type | Conditions | Intermediate | Product |

| Photochemical Rearrangement | UV light | Acyl azirine | Oxazole |

| Boulton-Katritzky Rearrangement | Base or heat | - | Rearranged heterocycle |

| Deprotonation-induced Ring Opening | Strong base | Anionic species | Ring-opened product |

Ring Interconversions and Heterocyclic Transformations Involving Isoxazoles

The direct conversion of a pyrimidine (B1678525) ring into an isoxazole ring is not a commonly reported or standard transformation in heterocyclic chemistry. Synthetic strategies typically involve either building a pyrimidine ring onto an existing isoxazole core or vice versa. researchgate.netnih.govymerdigital.com For instance, isoxazolo[4,5-d]pyrimidine derivatives are synthesized by constructing a pyrimidine ring fused to an isoxazole. nih.gov This is achieved through cyclization reactions starting from functionalized aminoisoxazoles. nih.gov The literature describes methods for the annulation of a pyridine (B92270) ring to a functionalized isoxazole core, but not a direct transformation of the pyrimidine heterocycle itself into an isoxazole. beilstein-journals.orgresearchgate.net

The transformation of isoxazoles into other heterocyclic systems, particularly pyrazoles, is a well-established and synthetically useful process. This rearrangement can be initiated by various reagents and conditions.

One common method involves the reaction of an isoxazole with hydrazine (B178648). The hydrazine acts as a nucleophile, attacking the C5 position of the isoxazole ring, which is adjacent to the oxygen atom. reddit.com This initial attack leads to the opening of the isoxazole ring. Subsequent intramolecular condensation and dehydration result in the formation of the thermodynamically more stable pyrazole (B372694) ring. reddit.com

A general mechanism for the hydrazine-mediated conversion is:

Nucleophilic Attack: Hydrazine attacks the C5 carbon of the isoxazole.

Ring Opening: The N-O bond cleaves, forming an open-chain intermediate (a β-hydroxyiminoketone hydrazone).

Cyclization & Dehydration: The intermediate undergoes intramolecular cyclization with the loss of a water molecule to form the final pyrazole product.

Alternative methods also exist, such as nickel-catalyzed transformations that can convert isoxazoles directly into the corresponding pyrazoles in a formal atom-exchange process. organic-chemistry.org Furthermore, isoxazoles can be converted into other heterocycles like pyridines through inverse electron-demand hetero-Diels-Alder reactions with electron-rich olefins such as enamines. rsc.orgrsc.org

| Starting Heterocycle | Reagent/Condition | Product Heterocycle | General Transformation |

| Isoxazole | Hydrazine | Pyrazole | Ring transformation via nucleophilic attack and recyclization |

| Isoxazole | Ni(0) Catalyst | Pyrazole | Catalytic atom-exchange rearrangement organic-chemistry.org |

| Isoxazole | Enamine / TiCl₄ | Pyridine | Inverse electron-demand hetero-Diels-Alder reaction rsc.orgrsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 5 Methylisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Analysis for Proton Environments

In a hypothetical ¹H NMR spectrum of 3-Ethyl-5-methylisoxazole, one would expect to observe distinct signals corresponding to the different proton environments in the molecule. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The methyl group at the 5-position would appear as a singlet, and the proton at the 4-position of the isoxazole (B147169) ring would also present as a singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH2- (ethyl) | 2.6 - 2.8 | Quartet | ~7.5 |

| -CH3 (ethyl) | 1.2 - 1.4 | Triplet | ~7.5 |

| -CH3 (at C5) | 2.3 - 2.5 | Singlet | N/A |

| H-4 (isoxazole) | 5.9 - 6.1 | Singlet | N/A |

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum would provide information on the carbon skeleton of this compound. Six distinct signals would be anticipated, corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (isoxazole) | 160 - 165 |

| C4 (isoxazole) | 100 - 105 |

| C5 (isoxazole) | 170 - 175 |

| -CH2- (ethyl) | 20 - 25 |

| -CH3 (ethyl) | 10 - 15 |

| -CH3 (at C5) | 10 - 15 |

Advanced 2D NMR Techniques (e.g., COSY, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the connectivity of the atoms, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would reveal long-range correlations between protons and carbons. For instance, correlations would be expected between the methylene protons of the ethyl group and the C3 carbon of the isoxazole ring, and between the methyl protons at C5 and both the C4 and C5 carbons. The proton at C4 would show correlations to C3 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum could provide information about the spatial proximity of protons. For example, a NOE might be observed between the proton at C4 and the protons of the methyl group at C5.

Vibrational Spectroscopy

Vibrational spectroscopy provides insights into the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the alkyl groups, as well as vibrations associated with the isoxazole ring.

Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H stretch (alkyl) | 2850 - 3000 |

| C=N stretch (isoxazole) | 1600 - 1650 |

| C=C stretch (isoxazole) | 1450 - 1500 |

| N-O stretch (isoxazole) | 1350 - 1400 |

| C-O stretch (isoxazole) | 1100 - 1200 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would provide complementary information to IR spectroscopy. The symmetric vibrations of the isoxazole ring are often more prominent in the Raman spectrum.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Ring breathing (isoxazole) | 800 - 900 |

| C-C stretch (alkyl) | 800 - 1200 |

| C-H bend (alkyl) | 1350 - 1470 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool that provides detailed information regarding the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify components of a volatile mixture. In the analysis of this compound, GC is first employed to separate the compound from any impurities or reaction byproducts. The retention time (RT), the time it takes for the compound to pass through the chromatographic column, is a characteristic property under specific analytical conditions and serves as an initial indicator of purity.

Following separation, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₆H₉NO), the nominal molecular weight is 111 g/mol . The detection of a prominent peak at m/z = 111 in the mass spectrum confirms the molecular weight of the compound. convertunits.com The relative area of the GC peak can be used to assess its purity.

Table 1: Illustrative GC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Retention Time (RT) | Dependent on column and conditions |

| Molecular Ion (M⁺) Peak (m/z) | 111 |

| Purity Assessment | >99% (based on relative peak area) |

While low-resolution MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with extremely high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. libretexts.orgnih.gov Each element has a unique exact mass based on its isotopic composition (e.g., ¹²C = 12.0000 amu, ¹H = 1.00783 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu). libretexts.org

For this compound, the molecular formula is C₆H₉NO. The calculated exact mass for the molecular ion [M]⁺ is 111.06841 amu. An experimentally determined HRMS value that matches this calculated mass to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental formula.

Table 2: HRMS Data for this compound (C₆H₉NO)

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₉NO |

| Calculated Exact Mass ([M]⁺) | 111.06841 amu |

| Typical Experimental Mass | 111.0684 ± 0.0005 amu |

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion (such as the molecular ion) and analyzing the resulting product ions. This process provides valuable insight into the molecule's connectivity and structural features. nih.gov The fragmentation of isoxazole rings is known to proceed through characteristic pathways, often initiated by the cleavage of the weak N-O bond. umt.eduacs.org

For this compound, the molecular ion (m/z 111) would be selected and subjected to collision-induced dissociation (CID). Plausible fragmentation pathways include:

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the isoxazole ring and the ethyl group, leading to a fragment ion at m/z 82.

Loss of acetonitrile (B52724) (CH₃CN): A common rearrangement and fragmentation pathway for substituted isoxazoles, which would result in a fragment ion. nih.gov

Ring cleavage: Breakage of the N-O bond followed by subsequent rearrangements and losses of small neutral molecules like CO or radicals. umt.edu

The specific fragmentation pattern serves as a structural fingerprint, allowing for differentiation from its isomers and confirming the substitution pattern on the isoxazole ring. acs.org

Table 3: Predicted MS/MS Fragmentation Data for this compound (Precursor Ion m/z 111)

| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 96 | •CH₃ | [M - CH₃]⁺ |

| 82 | •C₂H₅ | [M - C₂H₅]⁺ |

| 68 | CH₃CO• | [C₄H₆N]⁺ |

| 43 | C₃H₄NO• | [C₂H₃O]⁺ (Acylium ion) |

X-ray Diffraction Analysis

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. carleton.edu It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray crystallography is a technique that can unambiguously determine the complete three-dimensional structure of a molecule. rigaku.com This includes the determination of absolute and relative stereochemistry for chiral molecules. However, this compound is an achiral molecule, meaning it does not have stereocenters and is superimposable on its mirror image. Therefore, the concepts of absolute and relative stereochemistry are not applicable.

The technique is still invaluable as it provides an exact structural proof of the compound's constitution, confirming the connectivity of the ethyl and methyl groups at the C3 and C5 positions of the isoxazole ring, respectively. The analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions, which define the packing of the molecules in the crystal lattice. While specific data for this compound is not available, data from structurally similar isoxazole derivatives can provide an illustration of typical results. rsc.org

Table 4: Representative Crystallographic Data for an Isoxazole Derivative

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.5 |

| Volume (ų) | 920 |

| Z (Molecules per unit cell) | 4 |

(Note: Data is illustrative and based on known structures of similar heterocyclic compounds).

X-ray diffraction analysis provides the most accurate data on molecular geometry, including bond lengths, bond angles, and torsion angles. wikipedia.org For this compound, this analysis would confirm the planarity of the five-membered isoxazole ring, a characteristic feature of aromatic heterocyclic systems. rsc.org

The analysis would yield precise measurements for all covalent bonds within the molecule. The conformation of the substituents can also be determined. For instance, the torsion angle describing the orientation of the ethyl group relative to the plane of the isoxazole ring would be defined. Studies on similar substituted isoxazoles show that such alkyl groups may be slightly twisted out of the plane of the heterocyclic ring. rsc.org

Table 5: Expected Molecular Geometry Parameters for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| O1–N2 Bond Length | Isoxazole ring N-O bond | ~1.41 Å |

| N2–C3 Bond Length | Isoxazole ring C=N bond | ~1.31 Å |

| C3–C4 Bond Length | Isoxazole ring C-C bond | ~1.42 Å |

| C4–C5 Bond Length | Isoxazole ring C=C bond | ~1.35 Å |

| C5–O1 Bond Length | Isoxazole ring C-O bond | ~1.35 Å |

| C3–C(ethyl) Bond Length | Ring to ethyl group bond | ~1.49 Å |

| O1–N2–C3 Angle | Angle within isoxazole ring | ~109° |

| N2–C3–C4 Angle | Angle within isoxazole ring | ~112° |

(Note: Expected values are based on crystallographic data from analogous substituted isoxazole structures). rsc.orgresearchgate.net

Other Analytical Techniques for Structural Confirmation

Beyond the primary spectroscopic methods of NMR, IR, and mass spectrometry, a suite of other analytical techniques can provide further insight into the electronic and structural properties of this compound. These methods probe specific molecular characteristics, from electronic transitions to the presence of unpaired electrons, and can be crucial for a comprehensive structural confirmation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of valence electrons from lower energy ground states to higher energy excited states. shu.ac.uk Organic molecules containing multiple bonds or atoms with non-bonding electrons (lone pairs) can absorb light in the UV-Vis region, and these structural features are known as chromophores. tanta.edu.eg

The structure of this compound contains an isoxazole ring, which is an unsaturated heterocyclic system. This ring system, with its C=C and C=N double bonds and lone pairs on the oxygen and nitrogen atoms, acts as a chromophore. tanta.edu.eg Consequently, the molecule is expected to exhibit distinct absorption bands in the UV region corresponding to specific electronic transitions. The primary transitions anticipated for this compound are π → π* and n → π*. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com They are characteristic of compounds with double or triple bonds and aromatic systems. youtube.compharmatutor.org For this compound, these transitions are associated with the π-electron system of the isoxazole ring. They are typically high-intensity absorptions. libretexts.org

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms of the isoxazole ring, is promoted to a π* antibonding orbital. libretexts.org These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths. shu.ac.uk

The position and intensity of these absorption bands can be influenced by the solvent used for the analysis. Increasing solvent polarity typically causes a shift to shorter wavelengths (a "blue shift") for n → π* transitions, as the polar solvent stabilizes the non-bonding orbital. shu.ac.uklibretexts.org Conversely, π → π* transitions often experience a shift to longer wavelengths (a "red shift") with increasing solvent polarity. shu.ac.uk

Table 1: Expected UV-Vis Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Relative Intensity | Expected Wavelength Region |

| π → π | π (bonding) → π (antibonding) | High (ε ≈ 1,000-10,000) | Shorter Wavelength (UV) |

| n → π | n (non-bonding) → π (antibonding) | Low (ε ≈ 10-100) | Longer Wavelength (UV) |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org It is analogous to Nuclear Magnetic Resonance (NMR) but probes the magnetic properties of electrons instead of atomic nuclei. wikipedia.org This method is highly specific for paramagnetic species, which include free radicals, radical ions, and transition metal complexes. wikipedia.org

In its neutral, ground state, this compound is a diamagnetic molecule. All its electrons are paired in bonding or non-bonding orbitals. As a result, the compound itself is EPR-inactive and will not produce a signal in an EPR spectrometer.

EPR spectroscopy could only be applied to this compound if it were converted into a paramagnetic species. This could theoretically be achieved through chemical or electrochemical processes, such as:

Oxidation: Removal of one electron to form a radical cation.

Reduction: Addition of one electron to form a radical anion.

If such a radical ion of this compound were generated, EPR spectroscopy would be a powerful tool for characterizing its electronic structure. The resulting spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule through the analysis of g-factors and hyperfine coupling constants with magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N).

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. nih.gov This phenomenon is only observed in chiral molecules, which are molecules that are non-superimposable on their mirror images. units.it Because enantiomers (mirror-image isomers) of a chiral compound absorb left- and right-circularly polarized light differently, CD spectroscopy is a primary technique for determining the enantiomeric excess (e.e.) and absolute configuration of chiral substances. nih.gov

The molecular structure of this compound is achiral. It possesses a plane of symmetry (the plane of the isoxazole ring) and lacks any stereocenters. Therefore, it does not exist as a pair of enantiomers and cannot rotate plane-polarized light or exhibit a circular dichroism spectrum.

Consequently, Circular Dichroism is not an applicable technique for the structural analysis of this compound or for determining its enantiomeric excess, as there are no enantiomers to quantify.

Computational Chemistry and Theoretical Investigations of 3 Ethyl 5 Methylisoxazole

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods are particularly valuable for elucidating characteristics that may be difficult to study through experimental means alone. In the context of 3-Ethyl-5-methylisoxazole, quantum chemical calculations can provide detailed insights into its fundamental nature. Theoretical studies on isoxazole (B147169) and its derivatives have been successfully employed to understand their geometric and electronic structures. researchgate.net

Density Functional Theory (DFT) has become a popular and effective method for studying the structural and spectral properties of organic molecules. irjweb.commdpi.com DFT calculations offer a balance between computational cost and accuracy, making them suitable for relatively large molecules. researchgate.net The theory is based on the principle that the energy of a molecule can be determined from its electron density. This approach is widely used to predict optimized structures, HOMO-LUMO energies, and various chemical reactivity parameters. irjweb.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. atomistica.online For organic molecules, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly used and has been shown to provide reliable results for thermochemical properties and geometries. nih.govacs.orgreddit.com This functional includes a portion of the exact Hartree-Fock exchange, which improves its performance. inpressco.com

The basis set determines the flexibility of the atomic orbitals used in the calculation. The Pople-style basis set, 6-31G(d,p), is frequently paired with the B3LYP functional for calculations on organic compounds. nih.govfigshare.com This basis set describes the core and valence electrons and includes polarization functions (d on heavy atoms, p on hydrogen atoms) to account for the non-spherical nature of electron density in molecules. Studies on various isoxazole derivatives have successfully employed functionals like B3LYP with the 6-31G(d,p) basis set to analyze their properties. researchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. atomistica.onlineresearchgate.net This iterative process adjusts atomic coordinates until the forces on the atoms are negligible and the energy is at its lowest possible value for a given level of theory. researchgate.netccs-psi.org The resulting optimized structure provides key information about bond lengths, bond angles, and dihedral angles. For isoxazole derivatives, DFT methods have been shown to accurately predict their geometric structures. researchgate.net

Disclaimer: The following data is illustrative and intended to represent typical values for a molecule of this type. It has not been derived from specific quantum chemical calculations on this compound.

| Parameter | Atom 1 | Atom 2 | Value | |

|---|---|---|---|---|

| Bond Length (Å) | O1 | N2 | 1.420 | |

| Bond Length (Å) | N2 | C3 | 1.310 | |

| Bond Length (Å) | C3 | C4 | 1.430 | |

| Bond Length (Å) | C4 | C5 | 1.360 | |

| Bond Length (Å) | C5 | O1 | 1.350 | |

| Bond Angle (°) | C5 | O1 | N2 | 105.0 |

| Bond Angle (°) | O1 | N2 | C3 | 110.0 |

| Bond Angle (°) | N2 | C3 | C4 | 115.0 |

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. researchgate.net These frequencies correspond to the fundamental modes of vibration of the molecule, such as stretching, bending, and torsional motions. Comparing theoretical spectra with experimental data can confirm the molecular structure and provide a detailed understanding of its vibrational properties. Such analyses have been performed for isoxazole and related heterocyclic compounds, showing good agreement between computed and experimental values. researchgate.netresearcher.liferesearchgate.net

Disclaimer: The following data is illustrative and intended to represent typical values for a molecule of this type. It has not been derived from specific quantum chemical calculations on this compound.

| Frequency (cm⁻¹) | Assignment | Description |

|---|---|---|

| 3100 | ν(C-H) | Aromatic C-H stretch |

| 2950 | ν(C-H) | Alkyl C-H stretch |

| 1610 | ν(C=N) | Isoxazole ring C=N stretch |

| 1580 | ν(C=C) | Isoxazole ring C=C stretch |

| 1450 | δ(CH₃) | Methyl group bending |

| 1380 | δ(CH₂) | Ethyl group bending |

| 950 | γ(C-H) | Out-of-plane C-H bend |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential, representing the ability to donate an electron, while the LUMO energy is related to the electron affinity. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.com

Disclaimer: The following data is illustrative and intended to represent typical values for a molecule of this type. It has not been derived from specific quantum chemical calculations on this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides a quantitative description of bonding in terms of hybridization and allows for the investigation of charge transfer and delocalization effects within the molecule. acs.org

A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.de This reveals stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs, which are indicative of electron delocalization, also known as hyperconjugation. wikipedia.org The magnitude of the stabilization energy (E(2)) associated with these interactions quantifies the extent of delocalization, providing insight into the electronic communication between different parts of the molecule. This method has been applied to various five-membered heteroaromatic compounds to understand delocalization and aromaticity. acs.orgscispace.com

Disclaimer: The following data is illustrative and intended to represent typical values for a molecule of this type. It has not been derived from specific quantum chemical calculations on this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N2 | π(C3-C4) | 20.5 |

| LP(2) O1 | σ(N2-C3) | 5.2 |

| π(C4-C5) | π(N2-C3) | 15.8 |

| σ(C3-C(ethyl)) | σ(C4-C5) | 2.1 |

| σ(C5-C(methyl)) | σ*(O1-C5) | 3.5 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the electron density distribution around a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. For this compound, an MEP map would reveal the regions of positive, negative, and neutral electrostatic potential.

The isoxazole ring itself is electron-rich, and the MEP map is expected to show a region of negative electrostatic potential (typically colored red or yellow) around the nitrogen and oxygen atoms. This is due to the lone pairs of electrons on these heteroatoms, making them likely sites for electrophilic attack. The nitrogen atom, being part of the azole ring, would be a primary site for protonation or interaction with Lewis acids.

Conversely, the regions around the hydrogen atoms of the ethyl and methyl groups would exhibit a positive electrostatic potential (typically colored blue), indicating their susceptibility to nucleophilic attack. The MEP map can provide a qualitative prediction of the molecule's interaction with other charged or polar species.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Isoxazole Ring (N and O atoms) | Negative (Electron-rich) | Susceptible to electrophilic attack, protonation, and hydrogen bonding. |

| Ethyl and Methyl Groups (H atoms) | Positive (Electron-poor) | Potential sites for interaction with nucleophiles. |

| Carbonyl Group (if present) | Negative potential around oxygen | Site for electrophilic attack. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools for exploring the dynamic behavior and interaction potential of molecules like this compound.

The isoxazole scaffold is a recognized pharmacophore in medicinal chemistry, present in a variety of drugs. eurekaselect.comresearchgate.net A pharmacophore model for this compound would identify its key structural features responsible for biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For this compound, the pharmacophoric features would likely include:

A hydrogen bond acceptor: The nitrogen atom of the isoxazole ring.

Hydrophobic features: The ethyl and methyl groups.

An aromatic ring: The isoxazole ring itself.

These features can be used to screen virtual libraries of compounds for molecules with similar pharmacophoric properties, potentially leading to the discovery of new drugs with similar biological activities.

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of this compound. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. The ethyl group, in particular, has rotational freedom, and MD simulations would elucidate its most stable orientations relative to the isoxazole ring. This information is crucial for understanding how the molecule might fit into a binding site of a biological target.

The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model that can predict the effects of a solvent on the properties of a molecule. nih.govfaccts.de By representing the solvent as a polarizable continuum, CPCM can calculate the solvation free energy and its impact on the molecule's geometry and electronic structure. Applying the CPCM model to this compound would allow for the study of its behavior in different solvents, which is essential for understanding its solubility, reactivity, and partitioning between different phases. google.com

Prediction of Reactivity and Mechanistic Pathways through Computational Methods

Computational methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. Density Functional Theory (DFT) calculations, for instance, can be used to determine the energies of different reaction intermediates and transition states, providing a detailed picture of the reaction pathway.

For this compound, computational studies could predict its susceptibility to various reactions, such as:

Electrophilic substitution: The isoxazole ring is generally susceptible to electrophilic attack, and calculations can predict the most likely position of substitution.

Nucleophilic attack: The carbon atoms of the isoxazole ring can be susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups.

Ring-opening reactions: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, such as UV irradiation. wikipedia.orgnih.gov Computational methods can model the pathway of such ring-opening reactions. nsf.gov

Theoretical Characterization of Tautomerism in Isoxazole Systems

Tautomerism, the interconversion of structural isomers, is a possibility for certain substituted isoxazoles. While this compound itself is not expected to exhibit significant tautomerism, related isoxazole derivatives, such as those with hydroxyl or amino groups, can exist in different tautomeric forms.

Theoretical calculations can be used to determine the relative stabilities of different tautomers and the energy barriers for their interconversion. For example, in a hypothetical 4-hydroxy-3-ethyl-5-methylisoxazole, computational methods could predict the equilibrium between the hydroxy-isoxazole and the isoxazolone tautomers. These calculations would typically involve optimizing the geometry of each tautomer and calculating their relative energies, often including the effects of solvent using a model like CPCM.

Structure Activity Relationship Sar and Molecular Interaction Studies of Isoxazole Derivatives

Design and Synthesis of Structurally Related Isoxazole (B147169) Analogues

The design and synthesis of isoxazole analogues are foundational to exploring their therapeutic potential. The versatility of the isoxazole ring system allows for facile modification of substituents at its 3, 4, and 5 positions, enabling chemists to fine-tune the molecule's properties for enhanced biological activity. nih.govmdpi.com

Systematic Modification of Substituents (Ethyl, Methyl, and others)

The synthesis of isoxazoles can be achieved through various methods, with 1,3-dipolar cycloaddition being a common and effective approach. rsc.org This and other synthetic strategies allow for the introduction of a wide array of substituents onto the isoxazole core. nih.gov For instance, a general and selective method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of a primary nitro compound with an enamino ester in the presence of a dehydrating agent like phosphorus oxychloride. orgsyn.org This method is notable for producing pure compounds free from positional isomers. orgsyn.org

Systematic modification of the groups at the C3 and C5 positions, such as the ethyl and methyl groups in 3-Ethyl-5-methylisoxazole, is a key strategy in SAR studies. researchgate.net Researchers can replace these alkyl groups with other functional moieties to probe the steric and electronic requirements of a biological target. Structure-activity relationship studies have shown that the presence of specific substituents, such as methoxy, dimethyl amino, bromine, nitro, and chlorine groups on phenyl rings attached to the isoxazole core, can enhance antibacterial activity. ijpca.org These modifications influence the molecule's ability to bind with a target site, thereby enhancing potency. rsc.org The strategic incorporation of substituents during the ring's construction is crucial for enhancing the utility and biological activity of the resulting compounds. researchgate.net

< div class="table-interactive-container">

| Synthetic Method | Description | Key Feature | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction between a nitrile oxide and a substituted alkyne. | A highly versatile method for creating a wide variety of 3,5-disubstituted isoxazoles. | rsc.org |

| Reaction of β-diketone with Hydroxylamine (B1172632) | Condensation reaction often carried out in ionic liquids for an environmentally friendly approach. | Results in excellent yields of 3,5-disubstituted isoxazoles. | nih.gov |

| Nitro Compound and Enamino Ester Reaction | Reaction of a primary nitro compound with an enamino ester using a dehydrating agent. | Provides pure 3,5-disubstituted-4-isoxazolecarboxylic esters, free from positional isomers. | orgsyn.org |

Positional Isomerism and its Impact on Molecular Interactions

Positional isomerism—the different arrangement of substituents on the isoxazole ring—has a profound impact on the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with molecular targets. nih.gov The synthesis of isoxazoles can sometimes yield a mixture of positional isomers, which makes methods that provide high selectivity for one isomer particularly valuable. orgsyn.org

Investigation of Molecular Targets and Binding Mechanisms

Isoxazole derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors. Their unique structural and electronic features enable them to engage in specific non-covalent interactions that underpin their biological effects. rsc.org

Exploration of Enzyme-Ligand Interactions

Molecular docking and in vitro studies have identified isoxazole derivatives as inhibitors of several key enzymes.

Cyclooxygenase (COX) Enzymes: Certain isoxazole-carboxamide derivatives have been evaluated as inhibitors of COX-1 and COX-2. nih.gov Molecular docking studies revealed that substituents on the phenyl rings of these compounds could push the 5-methyl-isoxazole ring toward a secondary binding pocket in the COX-2 enzyme, creating ideal binding interactions. nih.gov These interactions are crucial for the compound's potency and selectivity. nih.govfrontiersin.org

Cytochrome P450 (CYP450) Enzymes: Novel isoxazole derivatives have been studied as potential inhibitors of the CYP450 family of enzymes. semanticscholar.org Docking studies showed that these compounds could interact with the heme groups of several CYP450 enzymes, with binding energies comparable to standard inhibitors. semanticscholar.org

Carbonic Anhydrase (CA): Isoxazole derivatives have been investigated as a new class of CA inhibitors. acs.org Computational studies suggest that these compounds bind at the entrance of the active site, with hydrogen bonds and van der Waals interactions involving key residues like His94, His119, and Thr199 being critical for the stability of the enzyme-ligand complex. acs.org

< div class="table-interactive-container">

| Enzyme Target | Isoxazole Derivative Type | Key Binding Interactions | Reference |

|---|---|---|---|

| COX-2 | Isoxazole-carboxamides | Hydrophobic and hydrophilic interactions within the enzyme's specific pocket. | nih.govfrontiersin.org |

| CYP450 | Phenyl-isoxazole derivatives | Interactions with the heme group; hydrogen bonding. | semanticscholar.org |

| Carbonic Anhydrase (CA) | Substituted isoxazoles | Hydrogen bonds with His94, His119; van der Waals interactions with Leu198, Thr199. | acs.org |

Receptor Binding Studies and Specificity Profiling (e.g., glutamate receptor subtypes)

The isoxazole scaffold is particularly prominent in the study of neurotransmitter receptors, especially glutamate receptors. nih.govbenthamscience.com

Glutamate Receptors: Since the discovery of AMPA ((S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl) propionic acid), numerous analogues built around the isoxazole scaffold have demonstrated remarkable selectivity for specific ionotropic glutamate receptors. nih.govresearchgate.net These derivatives are valued for their high receptor specificity and binding affinity. benthamscience.com Isoxazole-4-carboxamide derivatives, for example, act as potent negative allosteric modulators of AMPA receptors, binding to regulatory sites distinct from the glutamate-binding domain to alter receptor activity. mdpi.com

Nuclear Receptors: Trisubstituted isoxazoles have been identified as a novel class of selective allosteric inverse agonists for the nuclear receptor RORγt. dundee.ac.uk X-ray crystallography has shown these compounds bind to an allosteric site, with the isoxazole substituents anchoring the molecule in place through specific polar and non-polar interactions. dundee.ac.uk

The specificity of these interactions is paramount, as it can lead to more effective therapeutics with fewer side effects. nih.gov

Influence of Structural Features on Chemical Interactions

The chemical interactions of isoxazole derivatives are governed by a combination of the core heterocyclic structure and the nature of its substituents. The isoxazole ring itself, being an electron-rich aromatic system, can participate in π–π stacking interactions. nih.govrsc.org The nitrogen and oxygen atoms can act as hydrogen bond acceptors, further directing the orientation of the molecule within a binding site. frontiersin.org

In essence, the isoxazole ring acts as a rigid scaffold that correctly positions the various functional groups for optimal interaction with the biological target. The systematic variation of these groups allows for the fine-tuning of binding affinity and selectivity, which is the central principle of structure-activity relationship studies. dundee.ac.uk

Electronic and Steric Effects of Substituents on Reactivity and Binding

Electronic Effects: The ethyl group at the C3 position and the methyl group at the C5 position in this compound are both alkyl groups, which are generally considered electron-donating through an inductive effect. This electron-donating nature can influence the nucleophilicity and electrophilicity of the isoxazole ring, potentially affecting its metabolic stability and reactivity. For instance, in the synthesis of highly substituted isoxazoles, the electronic nature of substituents has been shown to have a notable effect on reaction yields. While both electron-withdrawing and electron-donating groups on an aryl ring attached to the isoxazole core did not significantly alter reaction yields in certain electrophilic cyclization reactions, the specific electronic contributions of alkyl groups at the C3 and C5 positions are crucial for fine-tuning interactions with biological targets.

Steric Effects: The size and spatial arrangement of the ethyl and methyl groups introduce steric bulk, which plays a significant role in the binding of the molecule to a receptor's active site. The steric hindrance can either be favorable, by promoting a specific binding conformation and increasing selectivity, or unfavorable, by preventing the molecule from fitting into the binding pocket. Studies on trisubstituted isoxazoles as allosteric ligands have shown that bulky substitution patterns can influence biological activity. For example, a more bulky substitution pattern around the pyrrole (B145914) C-5 substituent in some isoxazole derivatives led to higher cross-reactivity on PPARγ acs.orgnih.gov. This suggests that the size of the substituent at the C5 position, such as the methyl group in this compound, is a critical determinant of target selectivity.

The interplay of electronic and steric effects of substituents in a series of 3,5-disubstituted isoxazoline (B3343090) analogs was explored for anti-tuberculosis activity. Systematic modifications at these positions revealed that while the electronic nature of the ester group at C3 was crucial, optimization of the substituent at the C5 position with bulkier groups like piperazyl-ureas led to improved activity nih.gov.

| Substituent Position | Substituent | Electronic Effect | Steric Effect | Potential Impact on Activity |

| C3 | Ethyl | Electron-donating (inductive) | Moderate bulk | Influences ring reactivity and binding pocket fit |

| C5 | Methyl | Electron-donating (inductive) | Minimal bulk | Affects selectivity and interaction with target |

Conformational Analysis and its Role in Molecular Recognition

Conformational analysis of isoxazole derivatives is essential for understanding how these molecules adopt specific three-dimensional shapes to interact with biological targets. The rotational freedom of substituents around the isoxazole core determines the accessible conformations, and the lowest energy conformation is often the one that binds to a receptor.

The dihedral angle between the isoxazole ring and any attached aryl groups is a key conformational parameter. In a study of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, the dihedral angle between the phenyl and isoxazole rings was found to be 43.40 (13)° researchgate.net. While this compound lacks an aryl group directly attached to the ring, the principle remains that the spatial arrangement of its alkyl substituents is crucial for molecular recognition. The conformational flexibility or rigidity imparted by these substituents can affect the binding affinity and efficacy of the compound.

| Parameter | Description | Relevance to this compound |

| Rotational Freedom | The ability of the ethyl and methyl groups to rotate around their single bonds to the isoxazole ring. | Determines the accessible 3D shapes of the molecule, influencing its fit in a binding site. |

| Steric Hindrance | The spatial interference between the ethyl and methyl groups and the isoxazole ring or with the binding pocket of a target. | Can restrict rotation and favor certain conformations that may be more or less active. |

| van der Waals Interactions | Non-covalent interactions between the alkyl groups and the amino acid residues of a target protein. | Contribute to the overall binding affinity and stability of the ligand-receptor complex. |

Bioisosteric Replacements in Isoxazole-Based Scaffolds

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of isoxazole-based scaffolds, the ethyl and methyl groups of this compound can be considered for bioisosteric replacement.

The replacement of alkyl groups with other functionalities can modulate the compound's properties. For example, homologation of an alkyl group (increasing the chain length) attached to a heterocyclic ring in a series of antiviral compounds resulted in a reduction in activity, demonstrating the sensitivity of the binding pocket to the size of the alkyl substituent nih.gov. Conversely, in the same study, increasing the length of the side chain attached to the isoxazole ring led to an increase in activity nih.gov. This highlights that the optimal size and nature of the substituent are highly dependent on the specific biological target.

Attempts to replace an ester group at the C3 position of an isoxazoline with various bioisosteric head groups, such as acids, amides, and alcohols, resulted in a significant loss of antituberculosis activity, indicating that the electronic and hydrogen-bonding properties of the original group were essential nih.gov. This underscores the importance of carefully selecting bioisosteres that mimic the key interactions of the original functional group.

For the alkyl groups in this compound, potential bioisosteric replacements could include other small alkyl groups, cycloalkyl groups, or functional groups that mimic the steric and electronic profile of the ethyl and methyl groups. For instance, replacing a methyl group with a slightly larger or more polar group could probe the steric and electronic requirements of the binding site.

| Original Group | Potential Bioisostere | Rationale for Replacement | Potential Outcome |